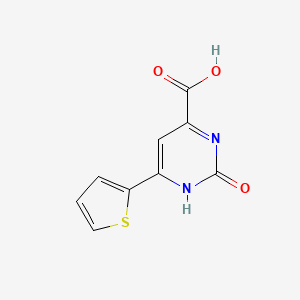

2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-6-thiophen-2-yl-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3S/c12-8(13)6-4-5(10-9(14)11-6)7-2-1-3-15-7/h1-4H,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBIJYOLICKSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid generally involves:

- Construction of the pyrimidine ring system.

- Introduction of the thiophen-2-yl substituent at the 6-position.

- Functionalization at the 4-position with a carboxylic acid group.

These steps are often achieved through condensation reactions involving appropriate precursors such as acetylthiophene derivatives, aldehydes, and cyanoacetates, followed by hydrolysis or saponification to yield the carboxylic acid.

One-Pot Multicomponent Reaction Approach

A notable preparation method employs a one-pot multicomponent reaction, which streamlines the synthesis by combining all reactants in a single reaction vessel, thus enhancing efficiency and yield.

- Reactants: 2-acetylthiophene, 4-pyridine carboxaldehyde, ammonium acetate, and ethyl cyanoacetate.

- Catalyst: Ceric ammonium nitrate (CAN) at 5 mol%.

- Solvent: Ethanol.

- Conditions: Reflux for approximately 2 hours.

This reaction produces intermediate compounds such as 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, which can then be further processed through alkylation and hydrazinolysis to yield derivatives including the target pyrimidine carboxylic acid.

Synthesis via Amidoxime Intermediates and Michael Addition

Another advanced synthetic route involves the preparation of the dihydroxypyrimidine core through:

- Conversion of carbonitriles to amidoximes by reaction with hydroxylamine.

- Michael addition of amidoximes to dimethylacetylenedicarboxylate.

- Claisen rearrangement under microwave irradiation to form dihydropyrimidine methyl carboxylates.

- Subsequent saponification or amidation to yield the carboxylic acid or carboxamide derivatives.

This method allows for structural diversification at multiple points and is effective for synthesizing analogs with potent biological activity.

Hydrolysis and Saponification Steps

The final step to obtain the free carboxylic acid from ester intermediates typically involves:

- Treatment with lithium hydroxide (LiOH) in aqueous or mixed solvents.

- Controlled reaction conditions to avoid decomposition.

- Acidification to precipitate the carboxylic acid.

This step is critical to convert methyl or ethyl esters into the target 2-oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid with high purity and yield.

Summary of Key Reaction Conditions and Yields

Research Findings on Synthesis Efficiency and Biological Relevance

- The one-pot synthesis method reduces the number of purification steps and improves overall yield and scalability.

- Microwave-assisted Claisen rearrangement enhances reaction rates and product purity.

- The carboxylic acid derivative synthesized exhibits significant biological activity as an inhibitor in antiviral assays, highlighting the importance of efficient preparation methods for drug development.

- Structural characterization by spectral methods (e.g., ^1H NMR) confirms the integrity of the synthesized compounds, with characteristic signals for ethoxy groups and amide protons disappearing upon conversion to carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of 2-oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism involves the modulation of cell cycle progression and apoptosis in specific cancer cell lines, indicating potential as an anticancer agent .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It appears to reduce pro-inflammatory cytokines in vitro, suggesting its use in treating inflammatory diseases .

Materials Science Applications

- Organic Electronics : The thiophene moiety in the compound enhances its electronic properties, making it suitable for applications in organic semiconductors and photovoltaic devices. Research is ongoing to optimize its conductivity and stability for use in organic light-emitting diodes (OLEDs) and organic solar cells .

- Polymer Chemistry : Incorporating this compound into polymer matrices can improve mechanical and thermal properties. Its ability to act as a cross-linking agent is being explored to develop advanced materials with enhanced durability and resistance to degradation .

Agricultural Chemistry Applications

- Pesticide Development : The compound's biological activity has led to investigations into its potential as a pesticide or herbicide. Its effectiveness against certain pests and pathogens could provide an environmentally friendly alternative to traditional agrochemicals .

- Plant Growth Regulators : There is emerging evidence that derivatives of this compound may act as plant growth regulators, promoting root development and enhancing crop yield under stress conditions .

Case Studies

Mechanism of Action

The mechanism of action of 2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals or inhibiting oxidative enzymes .

Comparison with Similar Compounds

1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic Acid

Key Differences :

- The phenyl group (C₆H₅) replaces thiophene, reducing sulfur-mediated interactions but increasing hydrophobicity.

- The methyl group at N1 may sterically hinder interactions with target proteins compared to the unsubstituted NH in the parent compound.

- Potential Impact: Reduced solubility due to phenyl substitution; altered binding affinity in biological targets.

Ethyl-1-amino-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylate (5b)

Key Differences :

- Replacement of carboxylic acid with an ethyl ester improves lipophilicity and cell membrane permeability.

- Biological Relevance: The sub-micromolar IC₅₀ values highlight the importance of the amino and ester groups in cytotoxicity.

Thiophene-Containing Amino Acids

Key Differences :

- These compounds lack the dihydropyrimidine core but retain the thiophene moiety, emphasizing its role in biocatalytic systems.

- The acrylic acid derivative’s conjugated system may facilitate enzyme binding via π-π interactions.

Structural and Functional Comparison Table

Biological Activity

2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a pyrimidine ring fused with a thiophene moiety. Its synthesis typically involves the condensation of thiophene-2-carboxaldehyde with urea or thiourea in the presence of a base, followed by oxidation to yield the desired product.

Chemical Properties:

- IUPAC Name: 2-Oxo-6-thiophen-2-yl-1H-pyrimidine-4-carboxylic acid

- CAS Number: 1018605-23-6

- Molecular Formula: C9H6N2O3S

Biological Activity

Research indicates that 2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For instance, it has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibition at low micromolar concentrations .

Anti-inflammatory Properties

The compound has also been reported to exhibit anti-inflammatory effects. It may inhibit specific enzymes involved in inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.

Cytotoxicity and Cancer Research

Recent investigations have focused on the cytotoxic effects of this compound on cancer cell lines. In vitro studies have demonstrated that it can induce cell death in specific cancer types, suggesting its potential as an anticancer agent .

The mechanism through which 2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. It may act as an antioxidant by scavenging free radicals or inhibiting oxidative enzymes, thereby reducing cellular damage .

Data Tables and Case Studies

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of 2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Case Study: Cytotoxic Effects on Cancer Cells

In another investigation, the compound was tested on HTC-15 human colon cancer cells. The results revealed a dose-dependent cytotoxic effect with an IC50 value of approximately 15 µM, indicating its potential for further development as an anticancer therapeutic agent .

Q & A

Q. Table 1. Key Synthetic Parameters for Pyrimidine Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMSO or DCM | |

| Temperature | 60–80°C | |

| Reaction Time | 6–12 hours | |

| Purification Method | Column Chromatography (SiO₂) |

Q. Table 2. Analytical Techniques for Structural Confirmation

| Technique | Application | Reference |

|---|---|---|

| X-ray Crystallography | Bond-length/angle measurement | |

| ¹H NMR (500 MHz) | Substituent position analysis | |

| HRMS (ESI+) | Molecular weight validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.